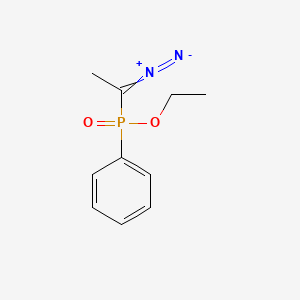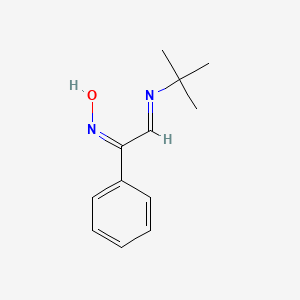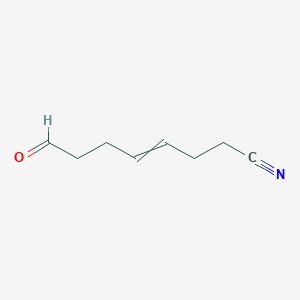
Ethyl (1-diazoethyl)phenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1-diazoethyl)phenylphosphinate is an organophosphorus compound that features a diazo group attached to an ethyl phenylphosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (1-diazoethyl)phenylphosphinate can be synthesized through a multi-step process involving the reaction of ethyl phenylphosphinate with diazo compounds. One common method involves the reaction of ethyl phenylphosphinate with ethyl diazoacetate under controlled conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While the compound is primarily synthesized on a laboratory scale, industrial production methods would likely involve continuous-flow microreactor technology. This approach offers advantages such as improved safety, efficient heat transfer, and precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-diazoethyl)phenylphosphinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diazo group to an amine.
Substitution: The diazo group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl (1-diazoethyl)phenylphosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cycloaddition and insertion reactions.
Biology: The compound is explored for its potential as a biochemical probe due to its reactivity with biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (1-diazoethyl)phenylphosphinate involves the generation of reactive intermediates, such as carbenes, which can insert into various chemical bonds. These intermediates can react with molecular targets, including enzymes and other biomolecules, leading to modifications that are useful in biochemical studies and drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethyl diazoacetate
- Phenylphosphinic acid
- Ethyl phenylphosphinate
Uniqueness
Ethyl (1-diazoethyl)phenylphosphinate is unique due to the presence of both a diazo group and a phosphinate moiety, which imparts distinct reactivity and versatility in chemical transformations. This combination allows for a wide range of applications in synthesis and research .
Properties
CAS No. |
63469-88-5 |
|---|---|
Molecular Formula |
C10H13N2O2P |
Molecular Weight |
224.20 g/mol |
IUPAC Name |
[1-diazoethyl(ethoxy)phosphoryl]benzene |
InChI |
InChI=1S/C10H13N2O2P/c1-3-14-15(13,9(2)12-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
SYGCQACBFHKKNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C(=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one](/img/structure/B14506168.png)
![1-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14506174.png)


![(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine](/img/structure/B14506194.png)
![2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14506198.png)




![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)


